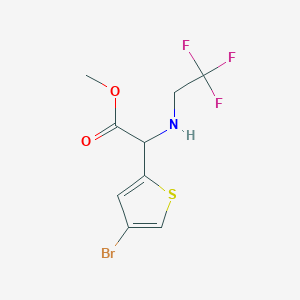
Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that features a brominated thiophene ring and a trifluoroethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves several steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Amino Ester: The brominated thiophene is then reacted with methyl 2-amino-2-(2,2,2-trifluoroethyl)acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique electronic properties could make it useful in the development of organic semiconductors or conductive polymers.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system or inflammatory pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Application in the manufacture of organic light-emitting diodes (OLEDs) or photovoltaic cells.
作用機序
The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key to its function in devices.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-fluorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-iodothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
Uniqueness
The presence of the bromine atom in Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate may confer unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This could make it particularly valuable in specific applications where these properties are advantageous.
特性
IUPAC Name |
methyl 2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-16-8(15)7(14-4-9(11,12)13)6-2-5(10)3-17-6/h2-3,7,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMACNXZARKVLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CS1)Br)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














